Methyl benzyl(sulfanyl)carbamate
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Overview
Description
Methyl benzyl(sulfanyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzyl(sulfanyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as indium triflate may be employed to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl benzyl(sulfanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl benzylsulfoxide carbamate or methyl benzylsulfone carbamate .
Scientific Research Applications
Methyl benzyl(sulfanyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Medicine: Carbamate derivatives are explored for their potential as prodrugs and therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of methyl benzyl(sulfanyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the sulfanyl group.
Methyl carbamate: A simpler carbamate without the benzyl or sulfanyl groups.
Ethyl carbamate: Another carbamate derivative with different alkyl groups.
Uniqueness
Methyl benzyl(sulfanyl)carbamate is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and reactivity compared to simpler carbamates .
Properties
CAS No. |
63810-22-0 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl N-benzyl-N-sulfanylcarbamate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)10(13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
InChI Key |
RNZFBDFYSDZWFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)S |
Origin of Product |
United States |
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